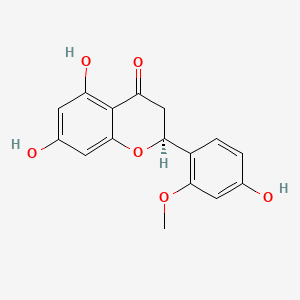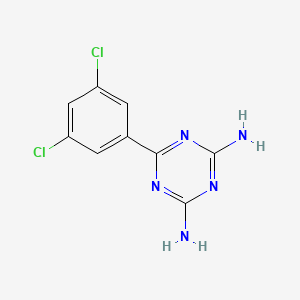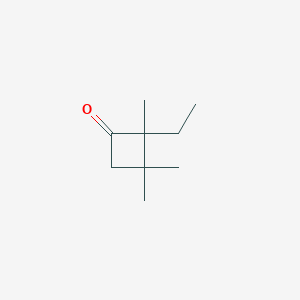
2-Ethyl-2,3,3-trimethylcyclobutan-1-one
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-Ethyl-2,3,3-trimethylcyclobutan-1-one is an organic compound belonging to the class of cycloalkanes. Cycloalkanes are cyclic hydrocarbons with carbon atoms arranged in a ring structure. This compound is characterized by its unique structure, which includes a cyclobutane ring with various alkyl substituents.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-Ethyl-2,3,3-trimethylcyclobutan-1-one can be achieved through several methods. One common approach involves the cyclization of appropriate precursors under specific conditions. For instance, the reaction of 2,3,3-trimethylbutan-2-ol with a strong acid catalyst can lead to the formation of the cyclobutane ring .
Industrial Production Methods
Industrial production of this compound typically involves large-scale chemical processes. These processes often utilize advanced techniques such as catalytic hydrogenation and cyclization reactions to achieve high yields and purity. The choice of catalysts and reaction conditions is crucial to optimize the production efficiency .
化学反应分析
Types of Reactions
2-Ethyl-2,3,3-trimethylcyclobutan-1-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the compound into alcohols or alkanes.
Substitution: The compound can undergo substitution reactions, where one or more hydrogen atoms are replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.
Substitution: Halogenation reactions often use reagents like chlorine (Cl2) or bromine (Br2) under specific conditions.
Major Products Formed
Oxidation: Ketones and carboxylic acids.
Reduction: Alcohols and alkanes.
Substitution: Halogenated derivatives.
科学研究应用
2-Ethyl-2,3,3-trimethylcyclobutan-1-one has several applications in scientific research:
Chemistry: It is used as a model compound to study cycloalkane reactions and mechanisms.
Biology: The compound is investigated for its potential biological activities and interactions with biomolecules.
Medicine: Research explores its potential therapeutic properties and applications in drug development.
Industry: It is used in the synthesis of various industrial chemicals and materials.
作用机制
The mechanism of action of 2-Ethyl-2,3,3-trimethylcyclobutan-1-one involves its interaction with specific molecular targets. The compound can act as a substrate for various enzymes, leading to the formation of reactive intermediates. These intermediates can further participate in biochemical pathways, influencing cellular processes and functions .
相似化合物的比较
Similar Compounds
Cyclobutane: A simple cycloalkane with a four-membered ring.
2,2,3-Trimethylcyclobutan-1-one: A similar compound with fewer alkyl substituents.
2-Ethylcyclobutan-1-one: Another related compound with a different substitution pattern.
Uniqueness
2-Ethyl-2,3,3-trimethylcyclobutan-1-one is unique due to its specific substitution pattern, which imparts distinct chemical and physical properties. This uniqueness makes it valuable for various research and industrial applications .
属性
CAS 编号 |
59895-34-0 |
|---|---|
分子式 |
C9H16O |
分子量 |
140.22 g/mol |
IUPAC 名称 |
2-ethyl-2,3,3-trimethylcyclobutan-1-one |
InChI |
InChI=1S/C9H16O/c1-5-9(4)7(10)6-8(9,2)3/h5-6H2,1-4H3 |
InChI 键 |
UCFQUAQWTLPJMU-UHFFFAOYSA-N |
规范 SMILES |
CCC1(C(=O)CC1(C)C)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![Decahydrobenzo[b]cyclopenta[d]pyran-4(1H)-one](/img/structure/B14607962.png)
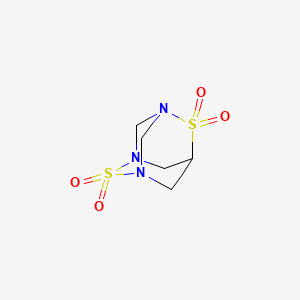
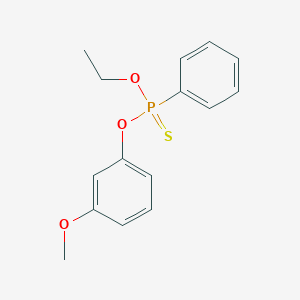
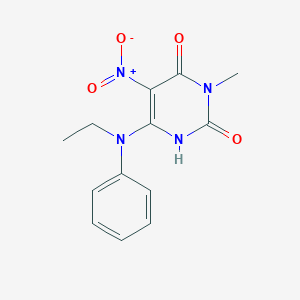
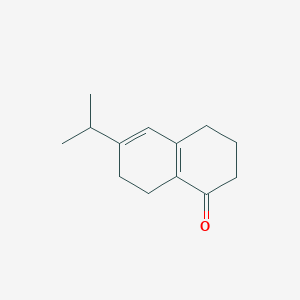
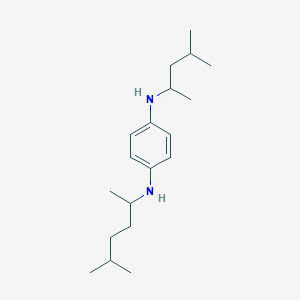
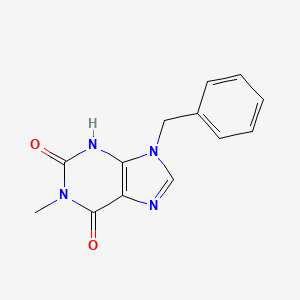
![4,10-Dibromobicyclo[5.5.1]trideca-1,3,5,7,9,11-hexaene](/img/structure/B14608001.png)

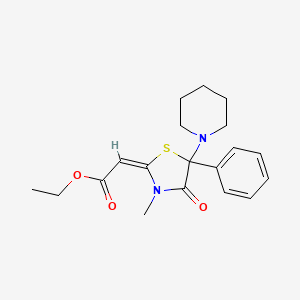
![1,3,5-Trimethylpyrido[2,3-d]pyrimidine-2,4-dione](/img/structure/B14608021.png)
![Pyridine, 2-[[(2,4-dichlorophenyl)methyl]sulfonyl]-, 1-oxide](/img/structure/B14608026.png)
